![molecular formula C10H13NO2S B2945863 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline CAS No. 343944-90-1](/img/structure/B2945863.png)
5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
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Description
5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is part of the tetrahydroquinoline family, which is a group of important simple nitrogen heterocycles that are widespread in nature and present in a broad variety of pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline includes a tetrahydroquinoline ring with a methanesulfonyl group attached . The exact conformation of the molecule and the orientation of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has a density of 1.2±0.1 g/cm3 . Its index of refraction is 1.553 , and it has a boiling point of 435.3±45.0 ºC (760 mmHg) . The flash point is 217.1±28.7 ºC .Future Directions
The future directions for research on 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline could include elucidating its specific synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its potential applications in various fields. Given the importance of the tetrahydroquinoline family in pharmacologically active compounds , this compound could have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a pivotal role in the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines .
Mode of Action
5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline acts as an inverse agonist of RORγ . It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes .
Biochemical Pathways
The compound’s action impacts the Th17/IL-17 pathway . By inhibiting RORγ, it reduces the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 .
Result of Action
The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
properties
IUPAC Name |
5-methylsulfonyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZQOVHPVJSTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline |
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